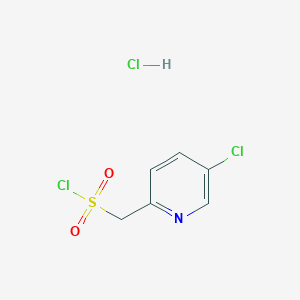
(5-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is known for its reactivity and utility in organic synthesis, particularly in the formation of sulfonyl chloride derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride typically involves the chlorination of pyridine derivatives followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like methanesulfonyl chloride. The process is carried out under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the compound is produced efficiently and meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
(5-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions are sulfonamide, sulfonate ester, and sulfonyl thiol derivatives, depending on the nucleophile used.
Scientific Research Applications
(5-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is utilized in the modification of biomolecules, aiding in the study of biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (5-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles to form stable sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride
- Methanesulfonyl chloride
Comparison
Compared to similar compounds, (5-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of derivatives formed. This uniqueness makes it valuable in applications where specific reactivity is required.
Properties
Molecular Formula |
C6H6Cl3NO2S |
|---|---|
Molecular Weight |
262.5 g/mol |
IUPAC Name |
(5-chloropyridin-2-yl)methanesulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C6H5Cl2NO2S.ClH/c7-5-1-2-6(9-3-5)4-12(8,10)11;/h1-3H,4H2;1H |
InChI Key |
CMJCKBSLNZMKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)CS(=O)(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















